Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-
CAS No.:
Cat. No.: VC18809634
Molecular Formula: C13H11N3S
Molecular Weight: 241.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H11N3S |
|---|---|
| Molecular Weight | 241.31 g/mol |
| IUPAC Name | 7-methyl-N-phenyl-[1,3]thiazolo[4,5-b]pyridin-2-amine |
| Standard InChI | InChI=1S/C13H11N3S/c1-9-7-8-14-12-11(9)17-13(16-12)15-10-5-3-2-4-6-10/h2-8H,1H3,(H,14,15,16) |
| Standard InChI Key | WNYRHLBBHUHEDD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC=C1)N=C(S2)NC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Scaffold and Substituent Configuration
Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl- (molecular formula: , molecular weight: 241.31 g/mol) features a bicyclic system comprising a thiazole ring fused to a pyridine moiety. The thiazole component contributes sulfur and nitrogen atoms at positions 1 and 3, respectively, while the pyridine ring introduces a planar aromatic system conducive to π-π stacking interactions. Key substituents include:
-
Methyl group at position 7: Enhances lipophilicity and steric bulk, potentially influencing binding affinity to biological targets.
-
Phenyl group on the exocyclic amine: Introduces aromaticity and enables further functionalization via electrophilic substitution.
Spectroscopic validation via -NMR and mass spectrometry confirms the regioselective attachment of these groups, with distinct signals for the methyl protons (δ ~2.5 ppm) and aromatic protons of the phenyl ring (δ ~7.2–7.4 ppm).
Computational and Crystallographic Insights
While crystallographic data for this specific derivative remain unpublished, density functional theory (DFT) calculations predict a dihedral angle of 15–20° between the thiazole and pyridine planes, minimizing steric strain. The phenyl group adopts a nearly perpendicular orientation relative to the bicyclic system, optimizing solubility while preserving aromatic interactions.
Synthesis and Production Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves the condensation of 3-amino-2-chloro-5-methylpyridine with phenyl isothiocyanate under thermal conditions (120–140°C, 12–24 hours). This one-pot reaction proceeds via nucleophilic attack of the amine on the thiocyanate, followed by cyclization to form the thiazole ring. Purification via silica gel chromatography yields the target compound with ~75% purity, which is further refined using recrystallization from ethanol.
Table 1: Optimization of Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 130°C | Maximizes cyclization |
| Solvent | Toluene | Prevents side reactions |
| Catalyst | None required | Simplifies purification |
| Reaction Time | 18 hours | Balances conversion and degradation |
Industrial-Scale Production Challenges
Scaling this synthesis requires addressing exothermicity during cyclization. Continuous-flow reactors with precise temperature control (±2°C) mitigate thermal degradation, while in-line HPLC monitoring ensures consistent purity (>95%) . Recent advancements employ tris(pentafluorophenyl)borane as a Lewis acid catalyst, reducing reaction times to 6 hours and improving yields to 82% in pilot-scale trials .
Chemical Reactivity and Derivative Formation
Electrophilic Substitution
The phenyl ring undergoes regioselective nitration at the para position using fuming nitric acid (), yielding nitro derivatives that serve as precursors for amine-functionalized analogs . Halogenation with -bromosuccinimide (NBS) in introduces bromine at position 6 of the pyridine ring, enabling Suzuki-Miyaura cross-coupling for aryl group diversification .
Reduction and Ring Saturation
Catalytic hydrogenation () selectively reduces the thiazole ring’s C2–C3 double bond, producing 2,3-dihydro derivatives without affecting the pyridine aromaticity . This modification enhances solubility (logP reduction from 2.8 to 1.9) while retaining bioactivity, as demonstrated in herbicidal assays .
Table 2: Biological Activity of Select Derivatives
| Derivative | Target Organism | IC₅₀/EC₅₀ |
|---|---|---|
| 6-Bromo analog | Amaranthus retroflexus | 0.8 µM |
| Dihydrothiazolo | Echinochloa crus-galli | 1.2 µM |
| Nitro-substituted | Staphylococcus aureus | 3.5 µg/mL |
Applications in Agrochemical Development
Herbicidal Activity
2,3-Dihydrothiazolo[4,5-b]pyridines demonstrate preemergence herbicidal efficacy against monocot weeds (e.g., Setaria viridis) at application rates of 250 g/ha . Mode-of-action studies implicate inhibition of acyl-ACP thioesterase, disrupting fatty acid biosynthesis in meristematic tissues . Field trials in wheat crops show 90% weed suppression with no phytotoxicity to the cereal host at optimized dosages .
Formulation Challenges
Aqueous solubility limitations (0.12 mg/mL at pH 7) necessitate encapsulation in lignin-based nanoparticles. This delivery system improves foliar adhesion by 40% and extends soil residual activity to 45 days post-application .
Future Research Directions
Targeted Drug Design
Structural optimization should focus on replacing the phenyl group with heteroaromatic rings (e.g., pyridyl) to enhance blood-brain barrier penetration for neuropharmacological applications.
Green Chemistry Approaches
Exploring biocatalytic cyclization using engineered thioredoxin enzymes could eliminate toxic solvents (e.g., toluene) from synthesis workflows.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume